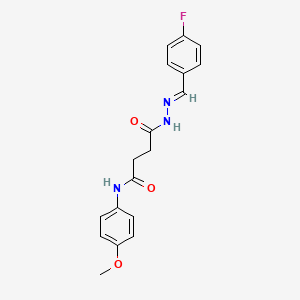![molecular formula C23H27BrO4 B11547755 2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11547755.png)
2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromofenil)(2-hidroxi-4,4-dimetil-6-oxociclohex-1-en-1-il)metil]-5,5-dimetilciclohexano-1,3-diona es un compuesto orgánico complejo con una estructura única que incluye un grupo bromofenilo, un grupo hidroxilo y una dimetilciclohexanodiona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(4-Bromofenil)(2-hidroxi-4,4-dimetil-6-oxociclohex-1-en-1-il)metil]-5,5-dimetilciclohexano-1,3-diona normalmente implica varios pasos. Un método común incluye la reacción de condensación de Knoevenagel, donde un aldehído aromático reacciona con dimeдона (5,5-dimetilciclohexano-1,3-diona) en presencia de un catalizador como el cloruro de zinc en un medio acuoso ambientalmente benigno .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente impliquen la ampliación de los métodos de síntesis de laboratorio. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El grupo bromofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la reducción de los grupos carbonilo produciría alcoholes.
Aplicaciones Científicas De Investigación
2-[(4-Bromofenil)(2-hidroxi-4,4-dimetil-6-oxociclohex-1-en-1-il)metil]-5,5-dimetilciclohexano-1,3-diona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con varios objetivos y vías moleculares. Por ejemplo, su actividad antioxidante puede deberse a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. Los objetivos y vías moleculares exactos involucrados en sus actividades biológicas aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(4-bromofenil)propiónico
- 2-(4-bromoanilino)-4,4-dimetil-6-oxociclohex-1-encarboditiolato de bencilo
Singularidad
Lo que distingue a 2-[(4-Bromofenil)(2-hidroxi-4,4-dimetil-6-oxociclohex-1-en-1-il)metil]-5,5-dimetilciclohexano-1,3-diona es su combinación única de grupos funcionales, que confieren una gama de reactividad química y actividades biológicas. Su estructura permite diversas aplicaciones en varios campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Fórmula molecular |
C23H27BrO4 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27BrO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |
Clave InChI |
NAVBTWPITMDHNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(C=C2)Br)C3=C(CC(CC3=O)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B11547675.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11547683.png)
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547684.png)
![(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide](/img/structure/B11547686.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11547691.png)
![Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-](/img/structure/B11547695.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11547708.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547710.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)

![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)
![4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11547750.png)
![3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
